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Compound of Interest

Compound Name: 1,2,10-Decanetriol

Cat. No.: B043568

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,10-
decanetriol, a triol of interest in various research and development applications. Due to the
limited availability of experimentally derived public data, this document presents a combination
of predicted spectroscopic values and established principles of spectroscopic analysis for the
functional groups present in the molecule. Detailed experimental protocols for acquiring
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also
provided, alongside graphical representations of the analytical workflows.

Physicochemical Properties

1,2,10-Decanetriol is a C10 tri-alcohol with the chemical formula C10H2203 and a molecular
weight of 190.28 g/mol .[1][2][3] It exists as a white to almost white solid at room temperature.

[2]
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Property Value Reference
Molecular Formula C10H2203 [1112]
Molecular Weight 190.28 g/mol [11[2][3]
IUPAC Name decane-1,2,10-triol [1]
CAS Number 91717-85-0 [4]
Appearance White to Almost white powder 2]

to crystal
Monoisotopic Mass 190.15689456 Da [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,2,10-decanetriol. These
values are derived from computational models and established spectroscopic principles and
should be considered as a guide for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCIs (Chloroform-d) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted *H NMR Data
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~3.64 m 1H H-2
~3.60 t 2H H-10
~3.41 dd 1H H-la
~3.35 dd 1H H-1b
~1.58 m 2H H-9
~1.20-1.45 m 12H H-3 to H-8
s (broad) 3H -OH
Table 2: Predicted 3C NMR Data
Chemical Shift (ppm) Assignment
~74.5 C-2
~66.8 C-1
~62.9 C-10
~33.0 C-3
~32.8 C-8
~29.5 C-4,C-5,C-6, C-7
~25.8 C-9
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
3600-3200 Strong, Broad O-H stretch (H-bonded)
2960-2850 Strong C-H stretch (alkane)
1470-1450 Medium C-H bend (alkane)
1260-1050 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)

lonization Mode: Electron lonization (El)

Table 4: Predicted Mass Spectrometry Fragmentation

miz Interpretation

190 [M]* (Molecular ion, likely low abundance)
172 [M - H20]*

154 [M - 2H20]*

136 [M - 3H20]*

45 [CH(OH)CH20H]* (a-cleavage)

31 [CH20H]*

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality spectroscopic
data for 1,2,10-decanetriol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining *H and 3C NMR spectra of 1,2,10-

decanetriol.

Materials and Equipment:
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 NMR Spectrometer (e.g., 400 MHz or higher)
 5mm NMR tubes

o Deuterated solvent (e.g., CDCl3, DMSO-de)

e 1,2,10-Decanetriol sample

« Internal standard (e.g., Tetramethylsilane - TMS)
e Pipettes and vials

Procedure:

e Sample Preparation:

[e]

Accurately weigh approximately 5-10 mg of 1,2,10-decanetriol into a clean, dry vial.

o

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCIs) containing 0.03% TMS.

[¢]

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

Transfer the solution to a 5 mm NMR tube.

[¢]

¢ Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical solvent peak.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters:
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Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Typical parameters:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more, depending on sample concentration.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

o

Phase the spectra to obtain pure absorption peaks.

[e]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

o

Integrate the peaks in the *H spectrum.

[¢]

Perform peak picking to generate a list of chemical shifts for both *H and 13C spectra.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance
(ATR) accessory.
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Materials and Equipment:

o Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or
ZnSe crystal)

e 1,2,10-Decanetriol sample
e Spatula
e Solvent for cleaning (e.g., isopropanol or ethanol)
e Lint-free wipes
Procedure:
e Background Spectrum:
o Ensure the ATR crystal is clean.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

e Sample Application:

o Place a small amount of the solid 1,2,10-decanetriol powder onto the ATR crystal,
ensuring complete coverage of the crystal surface.

o Lower the press arm to apply firm and even pressure to the sample, ensuring good
contact with the crystal.

e Spectrum Acquisition:
o Acquire the sample spectrum.
o Typical parameters:
» Spectral range: 4000-400 cm™1

» Resolution: 4 cm—!
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» Number of scans: 16-32

o Data Processing and Cleaning:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o Perform baseline correction if necessary.
o Label the significant peaks.

o Clean the ATR crystal and press arm thoroughly with a suitable solvent and a lint-free wipe
after analysis.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining a mass spectrum of 1,2,10-
decanetriol using Electron lonization (El).

Materials and Equipment:

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

1,2,10-Decanetriol sample

Suitable solvent for sample introduction (e.g., methanol, dichloromethane)

Vials and syringes
Procedure:
o Sample Preparation:

o Dissolve a small amount of 1,2,10-decanetriol in a volatile solvent to a concentration of
approximately 1 mg/mL.

e Instrument Setup:

o Tune the mass spectrometer according to the manufacturer's instructions.
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o Set the ionization mode to Electron lonization (EI).

o Set the electron energy to 70 eV.

e Sample Introduction:

o GC-MS: Inject a small volume (e.g., 1 pL) of the sample solution into the GC. The GC will
separate the components of the sample before they enter the mass spectrometer.

o Direct Insertion Probe: Place a small amount of the sample onto the probe, evaporate the
solvent, and insert the probe into the ion source.

» Data Acquisition:
o Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-250).
o Data Analysis:
o Identify the molecular ion peak ([M]*), if present.
o Analyze the fragmentation pattern to identify characteristic fragment ions.
o Compare the obtained spectrum with spectral libraries or predicted fragmentation patterns.

Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Data Acquisition

[~ Acquire 1*C Spectrum Data Processing
Fourier Transform }——{ Phase Correction }—P{ Calibrate }—>
Lock & Shim }—>’ Acquire 'H Spectrum }—4

Sample Preparation

Dissolve in
Deuterated Solvent

Analyze Spectra

Weigh Sample }—»

Transfer to
NMR Tube
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Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

Instrument Setup Sample Analysis Data Processing
Acquire Background Apply Solid Sample Acquire Sample . . .
Spectrum > to ATR Crystal > Spectrum Background Subtraction Baseline Correction Analyze Spectrum

Click to download full resolution via product page

Caption: Workflow for IR Spectroscopic Analysis.

Sample Preparation MS Analysis Data Interpretation

Dissolve Sample > Introduce Sample lonize (EI, 70 eV) > Se;()g;artnelzl)ons »| Detect lons >

in Volatile Solvent (GC or Probe)

Analyze Fragmentation
Pattern

—>

Generate Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,2,10-Decanetriol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043568#spectroscopic-data-nmr-ir-ms-of-1-2-10-
decanetriol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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